N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with significant implications in medicinal chemistry and pharmacology. It features a piperidine ring connected to a cyclopropanecarboxamide moiety, making it a versatile building block in the synthesis of various biologically active molecules. This compound is classified as an amide and is notable for its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and research institutions. It is classified under organic compounds, specifically in the category of amides due to the presence of the carboxamide functional group. Its systematic IUPAC name is N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide hydrochloride, and it is often utilized in research settings for its unique structural properties.
In industrial settings, large-scale production may utilize continuous flow reactors and automated purification systems. These methods are optimized to improve yield and reduce costs while adhering to environmental considerations.
The molecular structure of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride can be represented as follows:
The compound consists of a piperidine ring (a six-membered ring containing one nitrogen atom) connected to a cyclopropane carboxamide group, which contributes to its unique chemical properties.
The structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride can undergo several types of chemical reactions:
The specific conditions for these reactions vary depending on the reagents used and desired products. For instance, oxidation may require acidic conditions, while reduction typically occurs in anhydrous solvents.
The mechanism of action for N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, influencing biochemical pathways relevant to various physiological processes.
Research indicates that this compound could bind to specific sites on target proteins, altering their activity and potentially leading to therapeutic effects. Detailed studies are necessary to elucidate these interactions further.
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is typically a white crystalline solid at room temperature. Its solubility in water enhances its applicability in biological studies.
Key chemical properties include:
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride has several scientific applications:
The piperidin-3-yl moiety serves as a fundamental pharmacophore in numerous bioactive molecules due to its ability to mimic natural alkaloids and engage in critical hydrogen-bonding interactions with biological targets. This saturated heterocycle adopts distinct chair conformations that position its equatorial and axial substituents optimally for target engagement. In protein kinase B (Akt) inhibitors, such as the clinical candidate NTQ1062, the piperidine nitrogen acts as a hydrogen bond acceptor with the kinase hinge region, while the 3-position substituent extends into hydrophobic pockets to enhance affinity and selectivity. Modifications at this position, including cyclopropanecarboxamide attachment, significantly influence potency and off-target effects. For example, conformational restriction of 3,4,6-trisubstituted piperidine derivatives like compound E22 markedly improved Akt1 inhibition (IC₅₀ < 5 nM) while reducing hERG channel blockade—a common cause of cardiotoxicity [9].
Beyond kinase inhibition, the protonatable nitrogen in piperidin-3-yl derivatives facilitates blood-brain barrier penetration, making it invaluable for central nervous system (CNS) targets. In neuronal nicotinic acetylcholine receptor (nAChR) antagonists such as SUVN-911, the basic piperidine nitrogen forms a salt bridge with aspartate residues in the receptor’s ligand-binding domain. This interaction underpins the compound’s nanomolar affinity (α4β2 nAChR Ki = 1.2 nM) and antidepressant efficacy [2]. Similarly, BACE-1 inhibitors for Alzheimer’s disease incorporate N-acylpiperidine variants to optimize interactions with the catalytic aspartyl dyad, demonstrating how minor stereochemical adjustments at C3 alter inhibitor potency by >100-fold [4].
Cyclopropanecarboxamide introduces strategic rigidity into drug scaffolds, leveraging ring strain and steric effects to preorganize molecules into bioactive conformations. The cyclopropane ring’s high bond dissociation energy (106 kcal/mol versus 98 kcal/mol for unstrained methylene groups) reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, significantly enhancing metabolic stability [2]. This property is exemplified in soluble epoxide hydrolase (sEH) inhibitors, where replacing adamantyl groups with cyclopropanecarboxamide yielded compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea). This modification increased in vivo exposure by 65-fold (Cₘₐₓ) and 3300-fold (AUC) compared to adamantane analogues while maintaining nanomolar potency (human sEH IC₅₀ = 0.4 nM) [4].
Table 2: Impact of Cyclopropanecarboxamide on Key Drug Properties
Property | Without Cyclopropane | With Cyclopropanecarboxamide | Change |
---|---|---|---|
Metabolic Stability | Low (extensive P450 oxidation) | High (resistance to oxidation) | ↑↑↑ |
logP | Variable | Optimized (typically 2.5-3.5) | Balanced |
Target Potency (e.g., sEH) | IC₅₀ = 130 nM (phenyl analogue) | IC₅₀ = 0.4 nM | ↑ 325-fold |
Solubility | Often low | Improved via hydrochloride salt | Context-dependent |
Conformational restriction through cyclopropanecarboxamide also disrupts molecular planarity, reducing crystal packing energy and improving solubility. In TLR7/8 antagonists for autoimmune disorders, cyclopropane fusion at the piperidine-3-position enforced a bioactive conformation that enhanced receptor selectivity and reduced off-target immune activation [3]. Similarly, BACE-1 inhibitors incorporating fused cyclopropyl groups exhibited improved blood-brain barrier penetration due to lowered polar surface area and optimized hydrogen-bonding capacity [2]. The cyclopropane ring’s ability to act as a bioisostere for phenyl groups further expands its utility; its sp³-hybridized carbons provide similar steric bulk but with reduced hydrophobicity (clogP reduced by ~0.5–1.0 unit), mitigating solubility limitations associated with aromatic rings [6].
Salt formation represents a critical strategy for optimizing the physicochemical and pharmacokinetic properties of basic drug candidates. For N-(piperidin-3-yl)cyclopropanecarboxamide, hydrochloride salt formation (CAS: 1276045-27-2) protonates the piperidine nitrogen, transforming the free base into a crystalline solid with enhanced aqueous solubility and dissolution rate. This modification directly addresses the biopharmaceutical challenges associated with oral absorption, as evidenced by sEH inhibitors where hydrochloride salts achieved 7-fold higher plasma concentrations than their free base counterparts [4] [10]. The ionic interactions within the salt lattice also improve thermal stability and shelf life, facilitating pharmaceutical processing and formulation.
The hydrochloride salt’s impact extends beyond solubility to influence distribution and metabolism. Protonation reduces nonspecific tissue binding by minimizing lipophilicity, thereby increasing free drug concentrations in systemic circulation. For CNS-targeted agents like nAChR antagonists, moderate blood-brain barrier permeability is retained because the moderately basic piperidine (pKₐ ~10) exists partially as the free base at physiological pH, enabling passive diffusion. Additionally, salt formation mitigates first-pass metabolism by reducing cytochrome P450 affinity—a phenomenon observed in Akt inhibitors where hydrochloride salts lowered hepatic extraction ratios from >0.8 to <0.3 [9]. This pharmacokinetic optimization enables lower dosing frequencies and enhances in vivo efficacy, as demonstrated in xenograft models where hydrochloride-formulated Akt inhibitors achieved >90% tumor growth inhibition at 10 mg/kg oral doses [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7